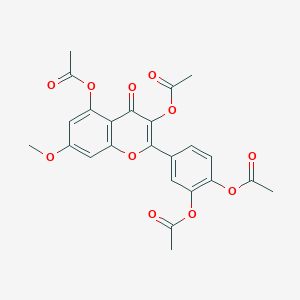

Rhamnetin tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhamnetin tetraacetate is a potent antiplatelet agent.

Scientific Research Applications

Cancer Treatment Potential

Rhamnetin, a flavonoid with antioxidant, anti-inflammatory, and anti-cancer effects, may have significant potential in cancer treatment. Studies have shown that rhamnetin can influence cell proliferation and might be useful in developing therapeutic strategies for cancer management. Notably, rhamnetin has been found to play a role in preventing cancer formation, with specific studies demonstrating its efficacy in reducing tumor growth in mice models of Ehrlich's ascites carcinoma (Ertekin et al., 2016).

Anti-inflammatory and Antioxidant Properties

Rhamnetin has shown promise in reducing inflammation and oxidative stress. For instance, it was observed to suppress production of various pro-inflammatory cytokines and mediators in lipopolysaccharide-stimulated macrophages. This effect is mediated through its action on multiple pathways including p38 MAPK, ERK, JNK, and COX-2 (Jnawali et al., 2014).

Cardioprotective Effects

Rhamnetin has been investigated for its cardioprotective properties, particularly under conditions of oxidative stress. Studies involving H9c2 cardiomyoblast cells subjected to H2O2 stress revealed that rhamnetin can protect against cell death and reduce intracellular reactive oxygen species. This indicates potential therapeutic applications of rhamnetin in protecting the heart from ischemia-related injuries (Park et al., 2014).

Impact on Cholesterol and Lipid Metabolism

Research has suggested that rhamnetin may influence cholesterol and lipid metabolism. A study demonstrated that rhamnetin could reduce the expression of HMG-CoA reductase gene and increase low-density lipoprotein receptor in HepG2 cells, indicating its potential role in managing cholesterol levels (Al-Yousef et al., 2023).

Melanogenesis Inhibition

Rhamnetin has been found to inhibit melanogenesis by suppressing oxidative stress and pro-inflammatory mediators. This finding is significant for potential applications in skin care and treatment of pigmentation disorders (Kim, 2013).

Therapeutic Production and Optimization

Studies have focused on the production of rhamnetin through enzymatic engineering and genetic optimization in Escherichia coli. This research is crucial for developing efficient methods for the mass production of rhamnetin for therapeutic applications (Sung et al., 2011).

Anti-Tuberculosis Activity

Rhamnetin has shown antimycobacterial effects against Mycobacterium tuberculosis and its ability to suppress lung inflammation suggests its potential as a dietary agent for tuberculosis treatment (Kim et al., 2016).

Apoptosis Induction in Cancer Cells

Research indicates that rhamnetin can induce apoptosis in cancer cells, particularly in breast cancer, through the miR-34a/Notch-1 signaling pathway. This highlights its potential as an anticancer agent (Lan et al., 2018).

Organ Damage Protection in Sepsis

Rhamnetin has been found to ameliorate organ damage in a mouse model of carbapenem-resistant Acinetobacter baumannii-induced sepsis, suggesting its potential as a therapeutic for treating gram-negative sepsis (Lee et al., 2022).

Sensitization to Chemotherapeutic Agents

Rhamnetin may enhance the sensitivity of hepatocellular carcinoma cells to chemotherapy, suggesting its utility in overcoming multi-drug resistance in cancer treatment (Jia et al., 2016).

properties

CAS RN |

16280-26-5 |

|---|---|

Product Name |

Rhamnetin tetraacetate |

Molecular Formula |

C24H20O11 |

Molecular Weight |

484.41 |

IUPAC Name |

4-(3,5-diacetoxy-7-methoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate |

InChI |

InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-18(17)32-12(2)26)23-24(34-14(4)28)22(29)21-19(33-13(3)27)9-16(30-5)10-20(21)35-23/h6-10H,1-5H3 |

InChI Key |

KZTALIDUOQKECB-UHFFFAOYSA-N |

SMILES |

O=C1C(OC(C)=O)=C(C2=CC=C(OC(C)=O)C(OC(C)=O)=C2)OC3=CC(OC)=CC(OC(C)=O)=C13 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Rhamnetin tetraacetate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

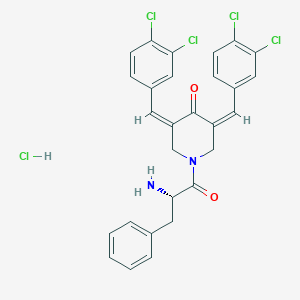

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)